3-(3-Chloroisoxazol-5-yl)propanamide
Description
Properties
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-4(11-9-5)1-2-6(8)10/h3H,1-2H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNCFXTWACWKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloroisoxazol-5-yl)propanamide typically involves the reaction of 3-chloroisoxazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloroisoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the isoxazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-(3-carboxyisoxazol-5-yl)propanamide.
Reduction: Formation of 3-(3-aminoisoxazol-5-yl)propanamide.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-(3-Chloroisoxazol-5-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(3-Chloroisoxazol-5-yl)propanamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom and the amide group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-(3-Bromoisoxazol-5-yl)propanamide
- 3-(3-Fluoroisoxazol-5-yl)propanamide
- 3-(3-Methylisoxazol-5-yl)propanamide
Comparison: 3-(3-Chloroisoxazol-5-yl)propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .
Biological Activity
3-(3-Chloroisoxazol-5-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1322604-59-0
- Molecular Formula : CHClNO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to act as an enzyme inhibitor, particularly affecting pathways involved in inflammation and pain modulation. The isoxazole ring structure contributes to its ability to interact with specific receptors and enzymes.
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines and mediators such as prostaglandins, which are crucial in the inflammatory response.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes involved in the arachidonic acid pathway, particularly cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced synthesis of inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent.
Study 1: Inhibition of Prostaglandin Synthesis
A study published in Molecules evaluated the effects of various amides, including this compound, on prostaglandin E2 and F2α synthesis. The results indicated that this compound significantly reduced the levels of these prostaglandins in cultured human platelet cells, suggesting a potential therapeutic role in conditions characterized by excessive inflammation .
Study 2: Cytotoxicity Assessment
In another investigation focusing on the cytotoxic effects of this compound, researchers assessed its impact on cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
